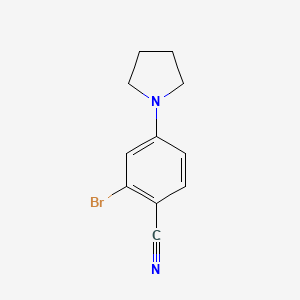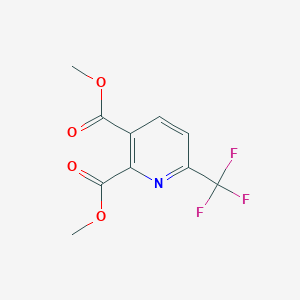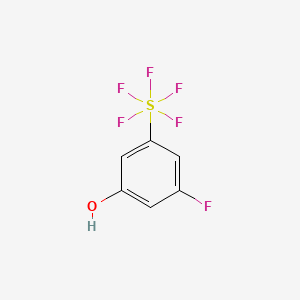
3-Fluoro-5-(pentafluorosulfur)phenol
Descripción general
Descripción
3-Fluoro-5-(pentafluorosulfur)phenol, also known as FsfOH, is a synthetic compound that belongs to the class of phenols. It has a CAS Number of 1240257-72-0 and a molecular weight of 238.15 . The IUPAC name is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenol .
Synthesis Analysis
FsfOH was first synthesized in 1985 by reacting a fluorinated phenylmagnesium bromide with sulfur tetrafluoride. It can also be prepared by other methods, such as direct fluorination of 1,2-bis(3-nitrophenyl)disulfane .Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-(pentafluorosulfur)phenol is C6H4F6OS . The InChI code is 1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H .Aplicaciones Científicas De Investigación
Fluorination Processes and Synthesis
Research on compounds related to 3-Fluoro-5-(pentafluorosulfur)phenol often focuses on the synthesis and fluorination processes. For instance, studies have explored the use of fluoroform as a difluorocarbene source for converting phenols into their difluoromethoxy derivatives under moderate conditions, showcasing an innovative approach to fluorination that could be applicable to compounds like 3-Fluoro-5-(pentafluorosulfur)phenol (Thomoson & Dolbier, 2013). Similarly, regioselectivity and kinetics in the fluorination of alkyl substituted phenols have been studied, providing insights into the fluorination process of complex phenols (Jereb, Zupan, & Stavber, 2004).
Microbial Synthesis
Innovative approaches to polymer synthesis using microbial processes have been explored, where fluorinated phenoxy side groups are integrated into polyhydroxyalkanoates by Pseudomonas putida. This method opens up possibilities for producing materials with unique properties by incorporating fluorinated groups similar to those in 3-Fluoro-5-(pentafluorosulfur)phenol (Takagi, Yasuda, Maehara, & Yamane, 2004).
Functionalization and Derivatization
The study of emission spectra and ionization energies of fluoro-substituted phenols, including those with multiple fluorine substitutions, offers valuable information on the electronic properties of such compounds. These findings can be crucial for understanding the reactivity and potential applications of 3-Fluoro-5-(pentafluorosulfur)phenol in various fields (Maier, Marthaler, Mohraz, & Shiley, 1980).
Novel Synthesis Methods
Research has also delved into the synthesis of pentafluorosulfanyl (SF5) containing compounds, highlighting innovative routes for creating materials with this highly electronegative and lipophilic group. Such studies are pivotal for expanding the toolkit for synthesizing compounds related to 3-Fluoro-5-(pentafluorosulfur)phenol, which could have applications ranging from materials science to pharmaceuticals (Iida, Tokunaga, Saito, & Shibata, 2015).
Analytical Applications
Furthermore, the development of fluorinated chelators for 19F NMR indicators opens up new avenues for using fluorinated compounds in analytical chemistry, potentially including derivatives of 3-Fluoro-5-(pentafluorosulfur)phenol (Levy, Murphy, Raju, & London, 1988).
Propiedades
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXIIYIPHWVVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pentafluorosulfur)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





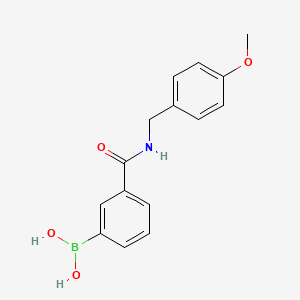
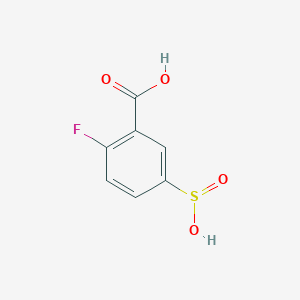
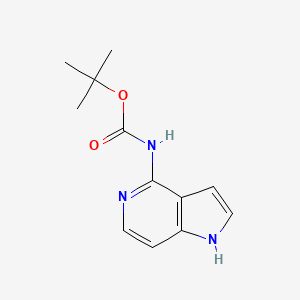
![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)
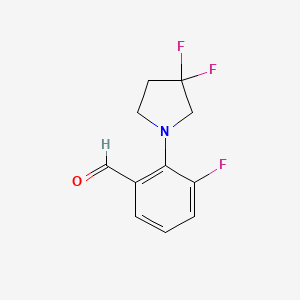
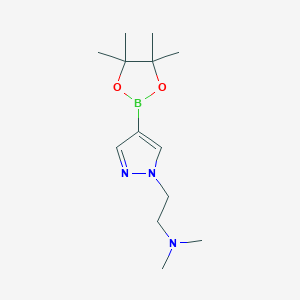
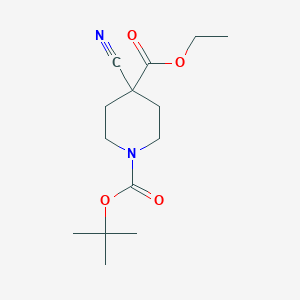
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
